molecular formula C20H29NO4 B14223875 N-Undec-2-enoyl-L-tyrosine CAS No. 825637-83-0

N-Undec-2-enoyl-L-tyrosine

Cat. No.: B14223875
CAS No.: 825637-83-0
M. Wt: 347.4 g/mol
InChI Key: XKYDBINPFTVXEX-SFHVURJKSA-N
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Description

N-Undec-2-enoyl-L-tyrosine is a compound that combines an unsaturated fatty acid chain with the amino acid tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the fatty acid and amino acid moieties allows for unique interactions and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Undec-2-enoyl-L-tyrosine typically involves the coupling of undec-2-enoic acid with L-tyrosine. This can be achieved through standard peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like lipases can be used to catalyze the esterification of undec-2-enoic acid with L-tyrosine, offering a more environmentally friendly and efficient approach .

Chemical Reactions Analysis

Types of Reactions

N-Undec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Undec-2-enoyl-L-tyrosine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-Undec-2-enoyl-L-tyrosine involves its interaction with cellular membranes and proteins. The fatty acid chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The tyrosine moiety can participate in hydrogen bonding and aromatic interactions with proteins, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Undec-2-enoyl-L-tyrosine is unique due to its specific combination of an unsaturated fatty acid chain and the amino acid tyrosine. This combination allows for unique interactions with biological membranes and proteins, making it a valuable compound for various applications .

Properties

CAS No.

825637-83-0

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(undec-2-enoylamino)propanoic acid

InChI

InChI=1S/C20H29NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h9-14,18,22H,2-8,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1

InChI Key

XKYDBINPFTVXEX-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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